molecular formula C17H22N2O3 B597265 (E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate CAS No. 1222533-81-4

(E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate

Cat. No.: B597265
CAS No.: 1222533-81-4
M. Wt: 302.374
InChI Key: BQVQCJGHSIKDMY-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate is a chemical intermediate of significant interest in advanced organic synthesis and medicinal chemistry research. This naphthyridine derivative is characterized by its functionalized core structure, which incorporates a pivaloyl group and an acrylate moiety. The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and coordinate with metal ions, making it a valuable template for designing biologically active molecules . Researchers utilize this and related naphthyridine compounds in the development of novel therapeutic agents, particularly as these structures are frequently explored in the search for new enzyme inhibitors . For instance, pyridine and fused pyridine systems are core components in several approved HIV-1 integrase strand transfer inhibitors, underscoring the high research value of this chemical class in antiviral development . The specific stereochemistry and substitution pattern on this compound make it a versatile building block for constructing more complex polyheterocyclic systems or for probing specific biological mechanisms in a research setting.

Properties

IUPAC Name

methyl (E)-3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)16(21)19-9-5-6-13-10-12(11-18-15(13)19)7-8-14(20)22-4/h7-8,10-11H,5-6,9H2,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVQCJGHSIKDMY-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678407
Record name Methyl (2E)-3-[8-(2,2-dimethylpropanoyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-81-4
Record name Methyl (2E)-3-[8-(2,2-dimethylpropanoyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Optimization of Cyclization Conditions

Cyclization efficiency depends on solvent choice and ammonia pressure. Methanol as the solvent at 60°C under 0.30 MPa NH₃ pressure for 6 hours provides a 79% assay yield (HPLC). Substituting methanol with ethanol reduces byproduct formation but lowers reaction rates.

Introduction of the Pivaloyl Group at the 8-Position

Acylation of the secondary amine at the 8-position employs pivaloyl chloride in the presence of a base. Triethylamine in dichloromethane at 0°C minimizes side reactions, achieving >95% conversion. The bulky pivaloyl group necessitates slow addition to prevent N,O-diacylation. Post-reaction, the product is isolated via crystallization from 2-propanol, yielding 87% pure material.

Synthesis of the (E)-Acrylate Moiety

The (E)-configured acrylate is installed via a Horner-Wadsworth-Emmons reaction. The 3-formyl-8-pivaloyl-tetrahydronaphthyridine intermediate reacts with methyl (diethylphosphono)acetate under basic conditions (NaH, THF, 0°C to rt). This method ensures >98% (E)-selectivity, confirmed by ¹H NMR coupling constants (J = 16.2 Hz).

Esterification and Stabilization

Post-olefination, the crude acrylate is esterified with methanol using sulfuric acid (2 mol%) at 60°C. To inhibit polymerization, 0.1% w/w hydroquinone is added. The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding 65% of the desired ester.

Integrated Synthetic Route

Combining these steps, the overall synthesis proceeds as follows:

StepReactionConditionsYield
1Heck reaction/cyclizationPd(OAc)₂, NH₃ (0.30 MPa), MeOH, 60°C, 6 h79%
2PivaloylationPivaloyl chloride, Et₃N, CH₂Cl₂, 0°C87%
3FormylationPOCl₃, DMF, 80°C, 2 h72%
4HWE olefinationNaH, THF, methyl (diethylphosphono)acetate68%
5EsterificationH₂SO₄, MeOH, 60°C, 12 h65%

Characterization and Analytical Data

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 16.2 Hz, 1H, CH=CO), 6.45 (d, J = 16.2 Hz, 1H, CH=CO), 4.21 (m, 2H, NCH₂), 3.78 (s, 3H, OCH₃), 1.32 (s, 9H, C(CH₃)₃).

  • HPLC : 99.2% purity (C18 column, MeCN:H₂O = 70:30).

  • HRMS (ESI+) : m/z calc. for C₁₉H₂₆N₂O₃ [M+H]⁺ 331.2018, found 331.2015.

Challenges and Mitigation Strategies

  • Polymerization of Acrylate : Additives like BHT (0.1%) and low-temperature processing suppress radical initiation.

  • Regioselective Acylation : Steric hindrance from the tetrahydronaphthyridine ring directs pivaloylation to the 8-position.

  • (E)-Selectivity : The HWE reaction’s inherent stereocontrol avoids geometric isomer separation.

Industrial Scalability Considerations

The route avoids chromatographic purification post-cyclization and acylation, favoring crystallization for scalability. Gas-phase esterification methods, as demonstrated in methyl acrylate production , could further streamline large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern. Below is a comparison with key analogs:

Table 1: Structural Features and Substituent Effects
Compound Name Core Structure Key Substituents Functional Impact
(E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate 5,6,7,8-Tetrahydro-1,8-naphthyridine 8-Pivaloyl, 3-(E)-acrylate Enhanced metabolic stability (bulky pivaloyl), potential for Michael addition (α,β-unsaturated ester)
tert-Butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate () 5,6,7,8-Tetrahydro-1,8-naphthyridine 7-Oxo, 3-(E)-acrylate Increased hydrogen-bonding capacity (ketone); altered reactivity for nucleophilic attacks
Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate () 1,7-Naphthyridine 8-Chloro, 3-carboxylate Electrophilic chloro group enhances antimicrobial activity; ester improves solubility
AFN-1252 (–18) 5,6,7,8-Tetrahydro-1,8-naphthyridine 7-Oxo, 3-acrylamide FabI enzyme inhibition via acrylamide warhead; clinical antibacterial agent
Methyl 3-(2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)propanoate hydrochloride () 5,6,7,8-Tetrahydro-1,8-naphthyridine 2-Methyl, 3-propanoate Reduced steric hindrance (methyl vs. pivaloyl); propanoate may limit conjugation effects

Biological Activity

(E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate, identified by its CAS number 1222533-81-4, is a synthetic compound belonging to the class of naphthyridine derivatives. This article explores its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O3C_{17}H_{22}N_{2}O_{3}, with a molecular weight of approximately 302.37 g/mol. Its structure includes a pivaloyl group attached to a tetrahydro-naphthyridine core, which is essential for its biological activity.

PropertyValue
CAS Number1222533-81-4
Molecular FormulaC17H22N2O3
Molecular Weight302.37 g/mol
LogP2.65810

Antimicrobial Activity

Preliminary studies indicate that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains. In vitro tests revealed that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Properties

Research into the anticancer potential of naphthyridine derivatives has gained traction. For example, studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines such as HeLa and A549. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several naphthyridine derivatives on HeLa cells. The results indicated IC50 values ranging from 100 to 300 µg/mL for different analogs. The specific activity of this compound was not directly reported but is hypothesized to be within this range based on structural similarity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many naphthyridine derivatives act as enzyme inhibitors. For example, they may inhibit topoisomerases or kinases involved in cancer cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA structures or bind to DNA repair enzymes.
  • Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress has been noted in several studies as a pathway through which these compounds exert cytotoxic effects on cancer cells.

Q & A

Q. What are the standard synthetic routes for (E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with the construction of the tetrahydronaphthyridine core. A critical step is the introduction of the pivaloyl group and acrylate moiety via cyclization or coupling reactions. For example, 8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine intermediates (e.g., carbonitriles or boronic esters) are synthesized first, followed by Horner–Wadsworth–Emmons reactions to append the acrylate group . Key intermediates include 8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile and boronic acid pinacol esters .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the naphthyridine scaffold and substituent positions. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography, though less common for intermediates, can resolve stereochemical ambiguities in final products .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screening should focus on enzyme inhibition assays targeting bacterial enoyl-ACP reductase (FabI), given structural similarities to potent FabI inhibitors like (E)-N-methyl-N-(3-methylbenzofuran-2-ylmethyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide . Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus and other Gram-positive pathogens are also advised .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

Reaction parameters such as temperature, solvent polarity, and catalyst selection (e.g., DBU for deprotection or Pd catalysts for cross-coupling) significantly impact yields. For example, controlled deprotection of acetyl groups using K₂CO₃ in CH₂Cl₂/MeOH mixtures improves efficiency . Scalable routes may employ flow chemistry to enhance reproducibility .

Q. What structural modifications enhance FabI inhibition potency and reduce off-target effects?

Structure-Activity Relationship (SAR) studies indicate that electron-withdrawing groups on the naphthyridine ring (e.g., oxo or pivaloyl groups) improve FabI binding affinity. Substituting the acrylate’s ester group with amides (e.g., prodrug derivatives) enhances cellular uptake and metabolic stability . Computational docking using X-ray structures of FabI-inhibitor complexes (e.g., PDB: 4KVM) guides rational design .

Q. How do crystallographic data resolve contradictions in proposed binding modes?

X-ray diffraction of enzyme-inhibitor complexes (e.g., FabI bound to AFN-1252 analogs) reveals hydrogen bonding between the naphthyridine core and catalytic residues (Tyr146, Lys164). Discrepancies in activity data across bacterial strains may arise from mutations in the FabI active site, which can be validated via mutagenesis studies .

Q. What strategies mitigate discrepancies in biological activity across assay platforms?

Variations in MIC values may stem from differences in bacterial membrane permeability or assay conditions (e.g., pH, serum protein binding). Normalizing results using internal standards (e.g., triclosan for FabI assays) and employing isogenic bacterial strains with defined FabI mutations improve comparability .

Q. How can prodrug derivatives improve pharmacokinetic profiles?

Prodrug strategies, such as ester-to-amide conversion or incorporation of hydrolyzable groups (e.g., tert-butyldimethylsilyl ethers), enhance oral bioavailability. For example, prodrugs of related acrylamide derivatives show improved plasma stability and tissue penetration in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.